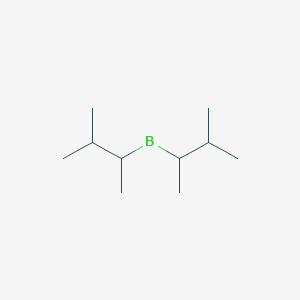

Disiamylborane

説明

Disiamylborane, also known as bis(1,2-dimethylpropyl)borane, is an organoborane with the formula [((CH3)2CHCH(CH3))2BH]2 . It is a colorless waxy solid used in organic synthesis for hydroboration–oxidation reactions . Like most dialkyl boron hydrides, it has a dimeric structure with bridging hydrides .

Synthesis Analysis

This compound is generally prepared by the reaction of diborane with 2-methyl-2-butene in ethereal solvents at 0°C . The reaction stops at the secondary borane due to steric hindrance . This bulky hydroboration reagent is prepared by taking advantage of the fact that alkynes do not generally suffer from steric hindrance near the triple-bond .Chemical Reactions Analysis

An important application of this compound is its addition reaction to terminal alkynes . As with alkenes, the B-H reagent group adds in an apparently anti-Markovnikov manner, due to the fact that the boron is the electrophile, not the hydrogen . Further addition to the resulting boron-substituted alkene does not occur .Physical And Chemical Properties Analysis

This compound has a molecular weight of 153.09 g/mol . It is a colorless waxy solid . It is soluble in THF, ether, and diglyme .科学的研究の応用

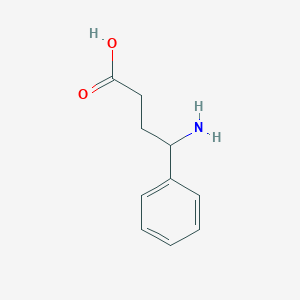

Reactions with Aldehydes and Ketones : Disiamylborane has been used in the monohydroboration of 3-phenyl-1,2-butadiene to produce a substituted allyl organoborane, which reacts readily with various aldehydes and ketones to yield unsaturated alcohols, suggesting a six-membered transition state involving allylic rearrangement (Mehrotra & Devaprabhakara, 1973).

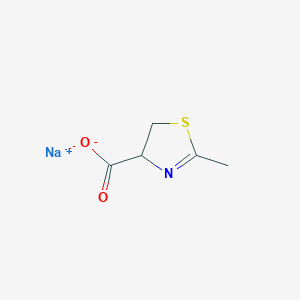

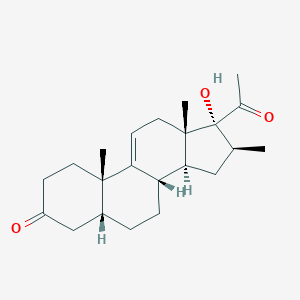

Reduction of Acylated Aldonolactones : In a study aiming to find the most suitable dialkylborane for reducing acylated aldono-1,4-lactones to the corresponding acylated furanoses, this compound was found to be the most satisfactory among other dialkylboranes due to its steric requirements and reaction efficiency (Kohn et al., 1968).

Protein Carboxyl Group Reduction : this compound was employed to specifically reduce accessible glutamic acids and unhindered end-chain carboxyl groups in proteins like lysozyme and myoglobin, showing potential as a reagent for specific chemical modifications and as a conformational probe (Atassi, Rosenthal, & Vargas, 1973).

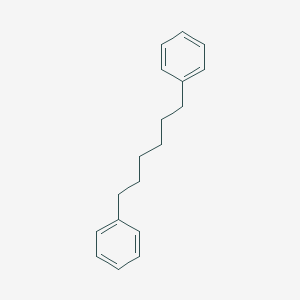

Hydroboration of Terpenes : this compound was used in the selective hydroboration of myrcene, an important reaction in terpene chemistry, leading to the formation of myrcenol and other products upon further reactions, demonstrating its utility in achieving selectivity in complex organic substrates (Brown, Singh, & Garner, 1963).

Palladium-Catalyzed Reactions : this compound is mentioned in the context of palladium-catalyzed cross-coupling reactions, specifically in the formation of 1-alkenylboronates, indicating its role in complex organic syntheses and its interaction with transition metals (Miyaura, 2012).

Regioselectivity in Hydroboration : this compound adds cleanly to vinyltrimethylsilane with high regiospecificity, proving to be valuable in the synthesis of functionalized organosilanes, illustrating its utility in achieving regioselective synthesis in organic chemistry (Soderquist & Hassner, 1978).

作用機序

The mechanism of action of Disiamylborane involves the addition of the B-H reagent group in an apparently anti-Markovnikov manner, due to the fact that the boron is the electrophile, not the hydrogen . The usual oxidative removal of boron by alkaline hydrogen peroxide gives an enol which rapidly rearranges to the aldehyde tautomer .

Safety and Hazards

Disiamylborane is classified as a flammable solid (Category 1), and it has acute toxicity when ingested (Category 3), inhaled (Category 2), or comes into contact with the skin (Category 3) . It can cause skin irritation (Category 2) and eye irritation (Category 2A) . It can also cause specific target organ toxicity after a single exposure (Category 3), affecting the respiratory system .

特性

InChI |

InChI=1S/C10H22B/c1-7(2)9(5)11-10(6)8(3)4/h7-10H,1-6H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHAXQSFPTJUMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B](C(C)C(C)C)C(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910174 | |

| Record name | Bis(1,2-dimethylpropyl)borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1069-54-1 | |

| Record name | Bis(1,2-dimethylpropyl)borane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(1,2-dimethylpropyl)borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS(1,2-DIMETHYLPROPYL)BORANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O6VD8483R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[Hydroxy(diphenyl)acetyl]oxy}-6-methoxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B86449.png)

![10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate](/img/structure/B86460.png)

![Silane, trimethyl[(phenylmethyl)thio]-](/img/structure/B86461.png)

![ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate](/img/structure/B86466.png)